molecular formula C20H19N3O3 B3030005 Cyclo(D-Trp-Tyr) CAS No. 852955-00-1

Cyclo(D-Trp-Tyr)

Cat. No.: B3030005
CAS No.: 852955-00-1
M. Wt: 349.4 g/mol
InChI Key: ZJDMXAAEAVGGSK-ZWKOTPCHSA-N
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Description

Cyclo(D-Trp-Tyr) is a cyclic dipeptide composed of D-tryptophan and tyrosine. It belongs to the class of 2,5-diketopiperazines, which are the smallest cyclic peptides. These compounds are known for their structural rigidity and enzymatic stability, making them significant in various biological and pharmacological contexts .

Mechanism of Action

Cyclo(D-Trp-Tyr), also known as (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, is a cyclic dipeptide that has been the subject of various studies due to its potential biological and pharmacological activities . This article will delve into the mechanism of action of Cyclo(D-Trp-Tyr), discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Cyclic dipeptides, including cyclo(d-trp-tyr), are known to interact with various proteins and form complexes with different molecules . They have higher structural rigidity and enzymatic stability compared to linear peptides, and they feature multiple hydrogen bonding sites, which can potentially have a role both in self-assembly and in forming complexes with different molecules .

Mode of Action

It is known that cyclic dipeptides can interact with various proteins and form complexes with different molecules . These interactions can potentially lead to changes in the function or activity of these targets, thereby exerting their biological effects.

Biochemical Pathways

Cyclo(D-Trp-Tyr) is part of the family of cyclic dipeptides, which are known to have a variety of biological and pharmacological activities, such as antibacterial, antiviral, antitumoral, and antioxidant effects

Result of Action

Given the known biological and pharmacological activities of cyclic dipeptides, it can be inferred that cyclo(d-trp-tyr) may have potential effects at the molecular and cellular levels .

Action Environment

It is known that cyclic dipeptides, including cyclo(d-trp-tyr), have higher structural rigidity and enzymatic stability compared to linear peptides . This suggests that they may be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(D-Trp-Tyr) can be synthesized through the cyclization of a dipeptide composed of D-tryptophan and tyrosine. The process typically involves the formation of peptide bonds between the carboxylic terminal group of one amino acid and the amino terminal group of the other. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the cyclization .

Industrial Production Methods: In industrial settings, the production of Cyclo(D-Trp-Tyr) may involve the use of automated conformer-rotamer ensemble sampling schemes based on tight-binding simulations. This method helps in obtaining low-energy conformers, which are then subjected to various computational schemes to simulate the spectra and assign the main features of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclo(D-Trp-Tyr) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Cyclo(D-Trp-Tyr) has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying peptide interactions and protein folding. In medicine, Cyclo(D-Trp-Tyr) is explored for its potential therapeutic properties, including antibacterial, antiviral, and antitumoral activities. Industrially, it is used in the development of nanodevices and drug delivery systems .

Comparison with Similar Compounds

Cyclo(D-Trp-Tyr) is unique compared to other similar compounds like Cyclo(Gly-Phe) and Cyclo(Trp-Trp). While all these compounds belong to the class of 2,5-diketopiperazines, Cyclo(D-Trp-Tyr) stands out due to its specific amino acid composition, which imparts distinct biological activities. Similar compounds include Cyclo(Gly-Phe), Cyclo(Trp-Trp), and other diketopiperazines derived from different amino acids .

Properties

IUPAC Name

(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDMXAAEAVGGSK-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(D-Trp-Tyr)
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Cyclo(D-Trp-Tyr)
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Cyclo(D-Trp-Tyr)
Reactant of Route 4
Cyclo(D-Trp-Tyr)
Reactant of Route 5
Cyclo(D-Trp-Tyr)
Reactant of Route 6
Cyclo(D-Trp-Tyr)

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